

# Deucravacitinib vs. Tofacitinib: A Comparative Analysis in Psoriasis Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **deucravacitinib** and tofacitinib, two key oral therapies relevant to the treatment of psoriasis. We delve into their distinct mechanisms of action, compare their performance in preclinical and clinical contexts using experimental data, and provide detailed methodologies for relevant psoriasis models.

# Introduction to Psoriasis and Therapeutic Intervention

Psoriasis is a chronic, immune-mediated inflammatory disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the skin.[1][2] Key to its pathogenesis is the dysregulation of cytokine signaling pathways that drive inflammation. The Janus kinase (JAK) family of enzymes, which includes TYK2, JAK1, JAK2, and JAK3, plays a crucial role in transducing signals for numerous pro-inflammatory cytokines.[3][4]

This guide focuses on two small molecule inhibitors that target this pathway:

- **Deucravacitinib**: A first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2).[3] It employs a unique allosteric inhibition mechanism, binding to the regulatory (pseudokinase) domain of TYK2, which provides high selectivity over other JAK family members.[5][6]
- Tofacitinib: An oral pan-JAK inhibitor that primarily targets the catalytic domain of JAK1 and JAK3, with lesser activity against JAK2 and minimal effect on TYK2.[1][4][7] Its broader



activity impacts a wider range of cytokine signaling pathways.

### Mechanism of Action: Selective vs. Broad Inhibition

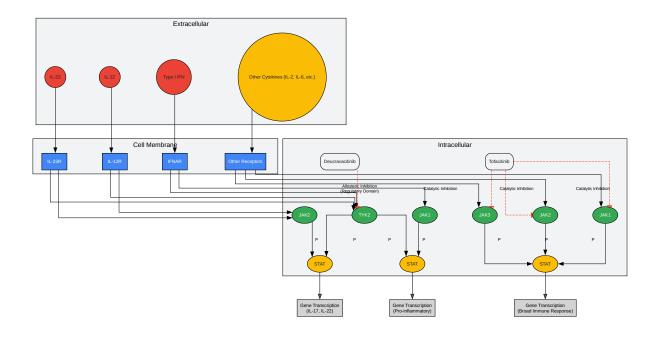
The fundamental difference between **deucravacitinib** and tofacitinib lies in their selectivity, which stems from their distinct binding mechanisms.

**Deucravacitinib** selectively inhibits TYK2, a critical kinase for signaling downstream of key psoriasis-related cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons (IFNs).[3][8] By binding to the regulatory pseudokinase (JH2) domain, it locks the enzyme in an inactive state, preventing the activation of the catalytic domain.[6] This allosteric mechanism is key to its high selectivity for TYK2.[9]

Tofacitinib, conversely, is an ATP-competitive inhibitor that binds to the conserved catalytic (JH1) domain of multiple JAKs. It preferentially inhibits JAK1 and JAK3, thereby disrupting signaling for a broad array of cytokines that use these enzymes, including those involved in general immune function and hematopoiesis.[1][4][7]

The diagram below illustrates the distinct points of intervention for each molecule within the pathogenic cytokine pathways of psoriasis.





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Caption: Signaling pathways inhibited by deucravacitinib and tofacitinib.

# **Comparative Performance: In Vitro Models**

The selectivity of **deucravacitinib** for TYK2 over other JAKs is evident in in vitro functional assays. Whole blood assays measuring the inhibition of specific cytokine signaling pathways provide a clear quantitative comparison of potency and selectivity.



inhibitory

s.)

concentration

			Deucravacit		
Pathway	Stimulant	Endpoint	inib IC50 (nM)	Tofacitinib IC₅₀ (nM)	Key Function
TYK2 / JAK2	IL-12	IFN-y Production	14	>10,000	Psoriasis Pathogenesis (Th1)
JAK1 / JAK3	IL-2	STAT5 Phosphorylati on	2,070	12	T/B/NK Cell Function
JAK2 / JAK2	TPO	STAT3 Phosphorylati on	>10,000	125	Hematopoiesi s
TYK2 / JAK1	IFN-α	Monocyte Activation	Potent	60-fold less potent than Deucravacitin ib	Psoriasis Pathogenesis (IFN)
(Data synthesized from references[9] [10][11][12]. IC <sub>50</sub> values represent half-maximal					

As the data indicates, **deucravacitinib** is highly potent against the TYK2-mediated IL-12 pathway, with an IC<sub>50</sub> value orders of magnitude lower than its IC<sub>50</sub> for JAK1/3 and JAK2/2 pathways.[9][12] Conversely, tofacitinib is potent against JAK1/3 and JAK2/2 but shows no meaningful activity against the TYK2/IL-12 pathway at clinically relevant concentrations.[9][12] Further studies show **deucravacitinib** is significantly more potent than tofacitinib at inhibiting IFN- $\alpha$  and IL-23 signaling.[11]



# **Comparative Performance: In Vivo & Clinical Data**

While direct head-to-head preclinical animal model data is limited in the public domain, clinical trial data in patients with moderate-to-severe plaque psoriasis provides a strong surrogate for in vivo efficacy. A network meta-analysis of 20 randomized controlled trials (RCTs) directly compared the efficacy and safety of multiple oral agents for psoriasis.[13][14]

Efficacy Endpoint (12- 16 Weeks)	Deucravacitini b (6 mg QD)	Tofacitinib (10 mg BID)	Apremilast (30 mg BID)	Placebo
PASI 75 Response	~55.2%	High Efficacy	~37.9%	~11.4%
sPGA 0/1 Response	~51.1%	High Efficacy	~33.2%	~7.9%
(Data from meta-analyses of clinical trials[13] [14][15]. PASI 75: ≥75% improvement in Psoriasis Area and Severity Index. sPGA 0/1: static Physician's Global Assessment of clear or almost clear.)				

Both **deucravacitinib** and tofacitinib demonstrated superior efficacy over placebo and apremilast.[13][14][15] In head-to-head trials, **deucravacitinib** was superior to apremilast.[15] [16] The meta-analysis concluded that while both **deucravacitinib** and tofacitinib were highly effective, **deucravacitinib** showed a better overall profile when considering both efficacy and safety.[13][14] Tofacitinib at 10 mg twice daily was associated with a higher rate of adverse events.[14]



Pharmacodynamic studies in psoriatic skin show that 16 weeks of **deucravacitinib** treatment reduces the expression of IL-17A, IL-19, and beta-defensin by approximately 50%, 72%, and 84% respectively, confirming its impact on the IL-23/IL-17 axis in vivo.[5][8]

# Experimental Protocols for Psoriasis Models In Vivo: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

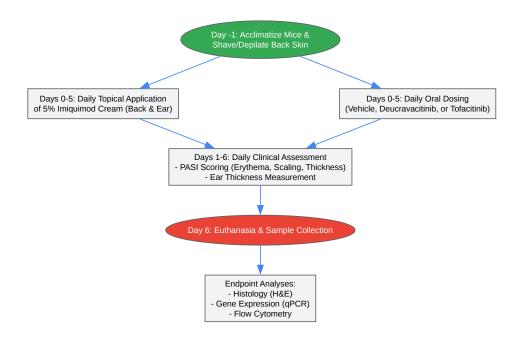
This is a widely used, rapid, and convenient model that recapitulates key features of human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and infiltration of inflammatory cells driven by the IL-23/IL-17 axis.[17][18][19]

#### Methodology:

- Animals: C57BL/6 or BALB/c mice are typically used.[17]
- Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara™) is applied
  to the shaved back and right ear of each mouse for 5-8 consecutive days.[17][18] A control
  group receives a vehicle cream (e.g., Lanette cream).[18]
- Drug Administration: Test compounds (**deucravacitinib**, tofacitinib) or vehicle are administered, typically orally, starting either prophylactically (Day 0) or therapeutically (e.g., Day 2) and continuing daily throughout the experiment.[2]
- Clinical Scoring: Disease severity is assessed daily using a modified Psoriasis Area and Severity Index (PASI). Three parameters—erythema (redness), scaling (desquamation), and induration (thickness)—are scored on a scale from 0 (none) to 4 (very marked).[18] Ear thickness is also measured daily with a caliper.[2]
- Endpoint Analysis: At the end of the study, samples are collected for analysis.
  - Histology: Skin samples are fixed, sectioned, and stained (e.g., H&E) to assess epidermal thickness, acanthosis, parakeratosis, and inflammatory infiltrate.[17][19]
  - Immunohistochemistry: Staining for proliferation markers (e.g., Ki-67) or immune cell markers (e.g., CD3+ T cells).[20][21]



- Gene Expression: RNA is extracted from skin samples to quantify the expression of key cytokines (e.g., IL-17A, IL-23, TNF-α) via qPCR.[8]
- Flow Cytometry: Skin-infiltrating leukocytes can be isolated and analyzed to quantify different immune cell populations (e.g., Th17 cells,  $y\delta$  T cells).[22]



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Caption: Typical experimental workflow for the imiquimod-induced mouse psoriasis model.



# In Vitro: Human Th17 Cell Differentiation Assay

This assay models a critical step in psoriasis pathogenesis: the differentiation of naive T cells into IL-17-producing Th17 cells.[23][24]

#### Methodology:

- Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
- Cell Culture: Culture the naive T cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide primary T-cell activation signals.
- Th17 Polarization: Add a "cocktail" of polarizing cytokines and blocking antibodies to the culture medium to drive Th17 differentiation. A typical cocktail includes:
  - Cytokines: IL-1β, IL-6, IL-23, and TGF-β1.[25]
  - Blocking Antibodies: Anti-IL-4 and anti-IFN-y to prevent differentiation into Th2 and Th1 subsets, respectively.
- Compound Treatment: Add deucravacitinib, tofacitinib, or vehicle control at varying concentrations to the cultures at the time of stimulation.
- Incubation: Culture the cells for 5-7 days.
- Restimulation & Analysis:
  - Restimulate the differentiated cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
  - Analyze the production of IL-17A and other cytokines (e.g., IFN-γ, IL-22) using intracellular cytokine staining followed by flow cytometry or by measuring secreted cytokines in the supernatant via ELISA.[23][25]

### Conclusion



**Deucravacitinib** and tofacitinib represent two distinct approaches to inhibiting the JAK-STAT pathway in psoriasis.

- **Deucravacitinib** offers a targeted approach through its novel allosteric inhibition of the TYK2 regulatory domain. This high selectivity for the IL-23/IL-12/Type I IFN pathways, which are central to psoriasis pathogenesis, while avoiding the broader inhibition of JAK1/2/3, provides a strong therapeutic rationale.[3][9][12]
- Tofacitinib is a potent but less selective inhibitor, primarily targeting JAK1 and JAK3.[1] While effective in psoriasis, its broader mechanism impacts a wider range of cytokine signaling, which may be associated with a different safety profile.[1][14]

For researchers in drug development, the high selectivity of **deucravacitinib** demonstrated in preclinical models translates to a differentiated clinical profile, highlighting the potential of targeting specific nodes within inflammatory signaling cascades. The experimental models described herein serve as foundational tools for evaluating and comparing the efficacy and mechanisms of such targeted therapies.

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